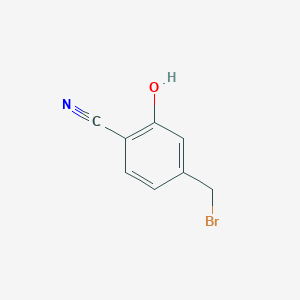
4-(Bromomethyl)-2-hydroxybenzonitrile
Cat. No. B8614265
Key on ui cas rn:
210037-56-2
M. Wt: 212.04 g/mol
InChI Key: YVGMRHNRRDVXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06077853
Procedure details


4-Hydroxymethyl-3-hydroxybenzonitrile (0.20 g, 1.34 mmol) was dissolved in DMF (5 mL): CH2Cl2 (5 mL), treated with CBr4 (0.666 g, 2.01 mmol) and Ph3P (0.527 g, 2.01 mmol), and stirred for 1.5 hr at ambient temperature. The reaction mixture was partitioned between EtOAc (100 mL)--H2O (100 mL), the organic layer separated, dried (MgSO4), filtered, and concentrated to give the title compound after chromatography (SiO2, 15% EtOAc in hexane).





Name
Identifiers


|
REACTION_CXSMILES
|
OC[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1O.C(Cl)Cl.[C:15]([Br:19])(Br)(Br)Br.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=[O:43])C>>[Br:19][CH2:15][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([OH:43])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=C(C=C(C#N)C=C1)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1.5 hr at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between EtOAc (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
H2O (100 mL), the organic layer separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
